Lipophilicity Gain (ΔXLogP3 = +0.60 to +1.19) Over De‑Chlorinated or De‑Methylated Analogs
The target compound (CAS 1283531‑62‑3) exhibits an XLogP3 (computed) of 3.5, reflecting the combined lipophilic contribution of the 5‑chloro substituent, the methylene spacer, and the 6‑methyl group on the pyridine ring [1]. In contrast, the direct‑amino analog 2‑[(6‑methylpyridin‑2‑yl)amino]benzoic acid (CAS 28847‑96‑3), which lacks both the chloro group and the methylene spacer, displays a LogP of 2.90 [2], while the still simpler 2‑(pyridin‑2‑ylmethylamino)benzoic acid (CAS 5691‑02‑1) has a reported LogP of 2.31 . The quantified difference of +0.60 to +1.19 log units translates to a 4‑ to 15‑fold higher partition coefficient, which directly influences membrane permeability, protein binding, and nonspecific binding in biochemical assays.
| Evidence Dimension | Lipophilic character (XLogP3 / LogP) |
|---|---|
| Target Compound Data | XLogP3 = 3.5 |
| Comparator Or Baseline | 2-[(6-Methylpyridin-2-yl)amino]benzoic acid (CAS 28847-96-3): LogP = 2.90; 2-(Pyridin-2-ylmethylamino)benzoic acid (CAS 5691-02-1): LogP = 2.31 |
| Quantified Difference | Δ = +0.60 (vs 28847-96-3); Δ = +1.19 (vs 5691-02-1) |
| Conditions | Computed descriptors: target XLogP3 3.0 (PubChem release 2025.09.15); comparator 28847-96-3 LogP from YYBY database; comparator 5691-02-1 LogP from Hit2Lead / ChemChart. |
Why This Matters
A >0.5 log unit increase in lipophilicity can alter a compound's position in a permeability–solubility optimization matrix; selecting the 5‑chloro‑6‑methyl‑methylene‑linked scaffold is a deliberate choice for programs requiring elevated logD without introducing additional heteroatoms.
- [1] PubChem Compound Summary, CID 62309106, Computed Properties (XLogP3 = 3.5). https://pubchem.ncbi.nlm.nih.gov/compound/62309106 (accessed 2026‑04‑28). View Source
- [2] YYBY.com, 2-[(6-methylpyridin-2-yl)amino]benzoic acid (CAS 28847-96-3), LogP = 2.9048. https://www.yybyy.com/chemicals/detail/28847-96-3 (accessed 2026‑04‑28). View Source
